C8 beta-D-glucosyl N-acylsphingosine
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Overview
Description
Specifically, it is a β-D-glucosylceramide in which the ceramide N-acyl group is specified as octanoyl . This compound plays essential roles in various biological processes.
Preparation Methods
Synthetic Routes:: The synthesis of C8 beta-D-glucosyl N-acylsphingosine involves attaching a glucose moiety to an N-acylsphingosine backbone. The specific synthetic route may vary, but it typically includes glycosylation reactions.
Reaction Conditions:: The glycosylation reaction can be carried out using appropriate glycosyl donors (such as glucose) and N-acylsphingosine acceptors. Reaction conditions may involve specific catalysts, solvents, and temperature control.
Industrial Production:: Industrial production methods for this compound are not widely documented. research and development in this area could lead to scalable production processes.
Chemical Reactions Analysis
C8 beta-D-glucosyl N-acylsphingosine can undergo various reactions:
Glycosylation: Formation of the glucosyl bond.
Hydrolysis: Cleavage of the glycosidic bond.
Acylation: Modification of the ceramide backbone. Common reagents include glycosyl donors, enzymes (for hydrolysis), and acylating agents.
Major products:
- The primary product is this compound itself.
- Hydrolysis may yield free N-acylsphingosine and glucose.
Scientific Research Applications
C8 beta-D-glucosyl N-acylsphingosine has diverse applications:
Cell Signaling: It participates in cell signaling pathways.
Membrane Structure: It contributes to membrane integrity.
Lipid Metabolism: Involved in lipid metabolism regulation.
Disease Associations: Research links it to neurodegenerative diseases and cancer.
Mechanism of Action
The compound’s effects are mediated through:
Cell Membranes: It influences membrane properties.
Intracellular Signaling: It modulates intracellular signaling cascades.
Protein Interactions: It interacts with specific proteins.
Comparison with Similar Compounds
C8 beta-D-glucosyl N-acylsphingosine is unique due to its specific acyl group (octanoyl). Similar compounds include other glucosylceramides with varying acyl chains, such as C16 and C24 derivatives .
Properties
Molecular Formula |
C32H61NO8 |
---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29+,30-,31+,32+/m0/s1 |
InChI Key |
LCEXEEHGNKGJES-KHEBUCLESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
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